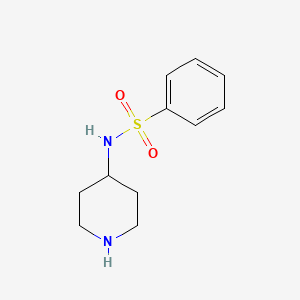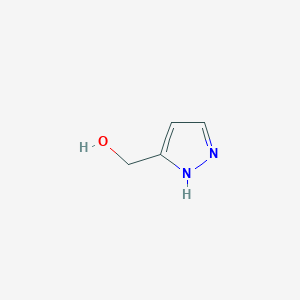
(1H-Pyrazol-3-yl)methanol
概要
説明
“(1H-Pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is a member of the pyrazole family, a group of compounds containing a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, has been achieved through various methods. One approach involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another strategy includes multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . Advanced NMR spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY and 1,1-ADEQUATE experiments can provide key information in the establishment of structural assignments .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 184-185 °C, a boiling point of 137-140 °C (at 0.5 Torr pressure), and a density of 1.225 g/cm3 at 25 °C. It is a solid at room temperature and has an off-white color. Its pKa is predicted to be 13.59±0.10 .
科学的研究の応用
1. Supramolecular Chemistry
The compound has been utilized in the synthesis of a triple-stranded helical supramolecular complex, specifically in the formation of {[Ru(py-pz)3]2Cu3}(ClO4) which involves a reaction with ruthenium and copper in methanol. This synthesis highlights its potential in creating complex molecular architectures (Lam et al., 1997).
2. Coordination Chemistry
The compound has been used in the formation of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes. It involves the reaction of 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile with ruthenium and other metals, showcasing its role in the development of diverse metal complexes (Sairem et al., 2012).
3. Synthetic Organic Chemistry
(1H-Pyrazol-3-yl)methanol has been used in the eco-friendly synthesis of heterocyclic pyrazolic carboxylic α-amino esters. This application is significant for the production of new active biomolecules, showcasing the compound's versatility in organic synthesis (Mabrouk et al., 2020).
4. Crystallography and Material Science
The synthesis and characterization of pyrazole derivatives, including this compound, are critical for applications in pharmaceuticals and agrochemicals. The compound's role in the formation of single crystals for material science applications is notable (Vyas et al., 2012).
5. Molecular Chemistry
The compound has been studied for its potential in forming cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers. These dimers are significant for understanding intermolecular interactions and the design of new molecular structures (Zheng et al., 2010).
6. Green Chemistry
It has been used in the eco-friendly synthesis of methanol from carbon dioxide, demonstrating the compound's role in sustainable chemical processes (Ribeiro et al., 2017).
7. Extraction Chemistry
This compound derivatives have been utilized in selective liquid-liquid extraction of metals like iron and cadmium, indicating its application in separation science and technology (Lamsayah et al., 2015).
Safety and Hazards
将来の方向性
Pyrazole derivatives, including “(1H-Pyrazol-3-yl)methanol”, have shown promising potential in various fields of science due to their diverse structural significance and biological activities. Future research directions include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .
作用機序
Target of Action
Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolic processes .
Mode of Action
Pyrazole-based compounds are known to exhibit unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that (1H-Pyrazol-3-yl)methanol may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been implicated in various pathways, includingWnt-dependent signaling . The downstream effects of these pathways can influence a wide range of biological processes, from cell proliferation to metabolic regulation .
Pharmacokinetics
General properties of pyrazole derivatives suggest that these compounds may have variable absorption and distribution profiles, depending on their specific chemical structure . The metabolism and excretion of these compounds are also likely to be influenced by various factors, including the presence of specific metabolic enzymes and transporters .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, includingantiviral , anti-inflammatory , and anticancer effects . These effects suggest that this compound may exert similar actions at the molecular and cellular levels.
Action Environment
Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the catalytic activity of pyrazole-based compounds . These factors may similarly influence the action of this compound.
特性
IUPAC Name |
1H-pyrazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEABCXJWANXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406758 | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23585-49-1 | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of a (1H-Pyrazol-3-yl)methanol derivative into an osmium nitrido complex influence its anticancer activity?
A1: The research highlights that incorporating a specific this compound derivative, namely [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol (tpm), into an osmium(VI) nitrido complex results in a compound, Na[OsVI(N)(tpm)2], with promising anticancer properties. [, ] This complex demonstrates significant inhibitory effects on various cancer cell lines, including cervical, ovarian, breast cancer cells, and even cisplatin-resistant cells. [, ] Notably, unlike some other metal-based anticancer agents, Na[OsVI(N)(tpm)2] does not exhibit direct DNA binding affinity. [] Instead, its mechanism of action involves modulating the expression of proteins associated with protein transportation, DNA metabolism, and oxidative stress. [, ] This disruption of protein homeostasis ultimately triggers cell death through caspase-mediated apoptosis. [, ] The research suggests that the specific structural features of the tpm ligand, including the presence of both thienyl and pyrazole rings, contribute to the complex's ability to interact with and disrupt cellular targets.
Q2: What are the potential advantages of using the osmium(VI) nitrido complex containing this compound as an anticancer agent?
A2: The osmium(VI) nitrido complex, Na[OsVI(N)(tpm)2], where tpm is [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, presents several potential advantages as an anticancer agent:
- Broad Spectrum Activity: The complex shows efficacy against a range of cancer cell lines, including those resistant to cisplatin. [, ] This suggests a potential for broader applicability in treating various cancer types.
- Alternative Mechanism of Action: Unlike some metal-based anticancer agents that target DNA directly, this complex disrupts protein homeostasis. [, ] This distinct mechanism could potentially overcome resistance mechanisms associated with DNA-targeting drugs.
- Induction of Apoptosis: The complex effectively induces caspase-mediated apoptosis in cancer cells, a controlled cell death pathway. [, ] This targeted induction of cell death is desirable for minimizing damage to surrounding healthy cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




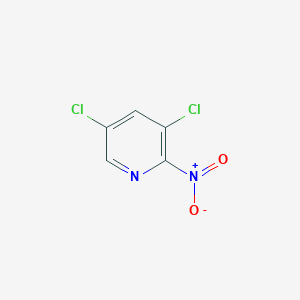
![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)
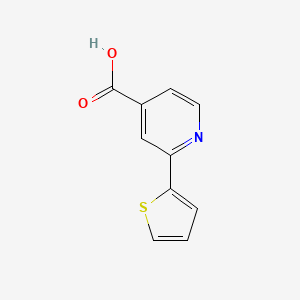
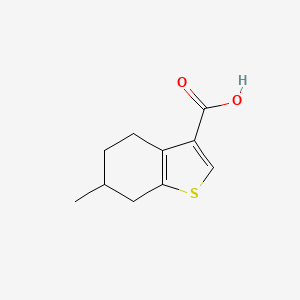
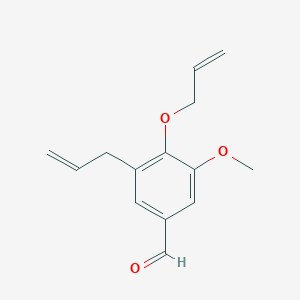
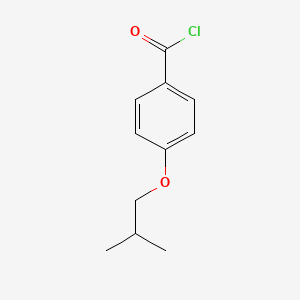

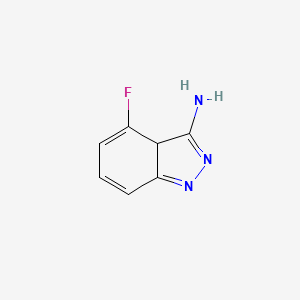
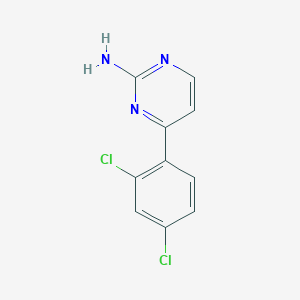
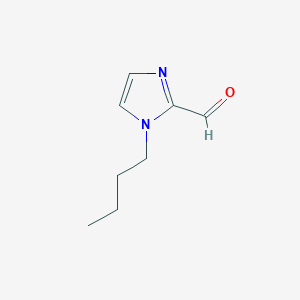

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)
